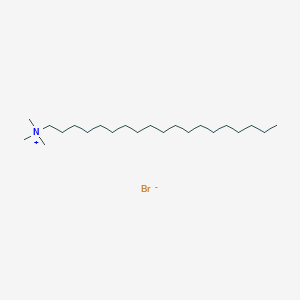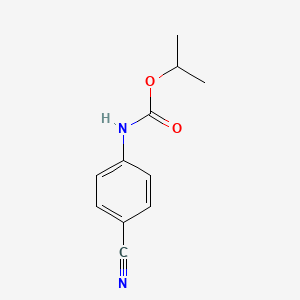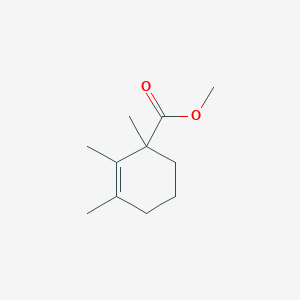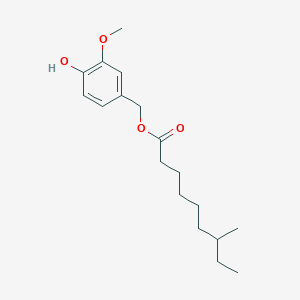
1-Nonadecanaminium, N,N,N-trimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonadecanaminium, N,N,N-trimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which is balanced by a bromide anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide typically involves the reaction of nonadecyl bromide with trimethylamine. The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of nonadecyl bromide to a solution of trimethylamine. The reaction mixture is maintained at a constant temperature, and the product is isolated by filtration and drying. The purity of the final product is ensured through multiple recrystallization steps.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonadecanaminium, N,N,N-trimethyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complex formation with various anions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions usually include an aqueous or alcoholic medium and mild heating.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other suitable agents.
Major Products
The major products of these reactions include substituted quaternary ammonium compounds and various bromide salts.
Wissenschaftliche Forschungsanwendungen
1-Nonadecanaminium, N,N,N-trimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and other biological studies.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: It serves as an antistatic agent in the textile industry and as a surfactant in various cleaning products.
Wirkmechanismus
The mechanism of action of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The positively charged nitrogen atom interacts with negatively charged surfaces, enhancing its antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: This compound has a shorter hydrophobic tail compared to 1-Nonadecanaminium, N,N,N-trimethyl-, bromide, which affects its surfactant properties and applications.
N,N,N-trimethyl-1-tetradecanaminium bromide: Similar in structure but with a different chain length, leading to variations in its physical and chemical properties.
Uniqueness
This compound is unique due to its longer hydrophobic tail, which enhances its ability to interact with lipid membranes and surfaces. This makes it particularly effective as a surfactant and antimicrobial agent.
Eigenschaften
CAS-Nummer |
879685-36-6 |
|---|---|
Molekularformel |
C22H48BrN |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
trimethyl(nonadecyl)azanium;bromide |
InChI |
InChI=1S/C22H48N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BGGPPIRDKCLJKP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)




![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)


silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)

![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)
